(2E)-but-2-ene-1,4-diamine dihydrochloride

Description

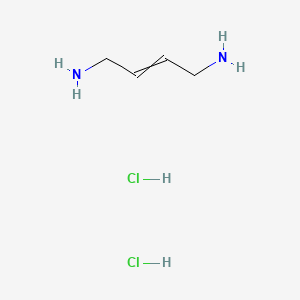

Structure

3D Structure of Parent

Properties

IUPAC Name |

but-2-ene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGASKMRNHXWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 2e but 2 Ene 1,4 Diamine Dihydrochloride

Retrosynthetic Analysis and Target Molecule Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to reliable chemical reactions. amazonaws.com For (2E)-but-2-ene-1,4-diamine dihydrochloride (B599025), the analysis begins by disconnecting the acid-base salt, leading to the free base, (2E)-but-2-ene-1,4-diamine.

The primary disconnections for the free base focus on the carbon-nitrogen (C-N) bonds and the central carbon-carbon double bond (C=C).

C-N Bond Disconnection: This is a common and effective strategy for amines. youtube.com Disconnecting both C-N bonds suggests a synthon of a dicationic four-carbon chain and two equivalents of an ammonia (B1221849) nucleophile. The chemical equivalent for this would be a 1,4-difunctionalized but-2-ene, such as (2E)-1,4-dichlorobut-2-ene or (2E)-1,4-dihydroxybut-2-ene, reacting with an ammonia surrogate. This approach falls under the category of olefin functionalization.

Functional Group Interconversion (FGI) and C≡N Bond Disconnection: An alternative strategy involves recognizing that the primary amine groups can be derived from other nitrogen-containing functionalities. A powerful precursor is the nitrile group (-C≡N), which can be reduced to a primary amine (-CH₂NH₂). This FGI leads to a precursor molecule, (2E)-but-2-enedinitrile (also known as trans-mucononitrile). This dinitrile can then be disconnected further, but its availability as a starting material makes the reduction pathway a highly viable synthetic route. harvard.edu

These two primary retrosynthetic pathways—olefin functionalization and reduction of a dinitrile precursor—form the basis for the strategic development of routes to the target molecule.

Synthesis through Olefin Functionalization Pathways

This strategy involves introducing the two amine functionalities onto a pre-existing four-carbon olefinic backbone. The key challenge is to control the regioselectivity and stereoselectivity of the amination reactions.

Hydroamination, the addition of an N-H bond across a C=C double bond, represents an atom-economical method for amine synthesis. While intermolecular hydroamination of unactivated alkenes is challenging, several catalytic systems have been developed. A directed hydroamination approach could be envisioned starting from an allylic amine. For instance, rhodium-catalyzed hydroamination of allylic amines has been shown to produce unsymmetrical 1,2-vicinal diamines with high selectivity. nih.gov A hypothetical extension to a 1,4-diamine system could involve a double hydroamination of a conjugated diene like 1,3-butadiene (B125203). However, controlling the regioselectivity to favor the 1,4-adduct over the 1,2-adduct is a significant hurdle that often depends on the catalyst system and substrate. harvard.edu

Copper(I) hydride (CuH) catalyzed hydroamination is another strategy that has been developed for the synthesis of various amines. amazonaws.com This method relies on the reaction of an olefin with a CuH catalyst to generate a chiral organocopper intermediate, which is then intercepted by an electrophilic amine source. amazonaws.com Applying this to a diene system would require careful control to achieve double amination at the 1,4-positions.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation, most notably the Buchwald-Hartwig amination. nih.govnumberanalytics.com A highly plausible route to (2E)-but-2-ene-1,4-diamine involves the palladium-catalyzed reaction of (2E)-1,4-dihalobut-2-ene with an ammonia equivalent. Due to the high volatility and reactivity of ammonia, protected forms such as benzophenone (B1666685) imine or phthalimide (B116566) are often used, followed by a deprotection step.

A specific and effective method involves the alkylation of iminodicarboxylates with a dihalobutene precursor, which proceeds while retaining the stereochemistry of the starting olefin. For example, reacting (2E)-1,4-dichlorobut-2-ene with diethyl iminodicarboxylate in the presence of a base like sodium hydride would yield a protected diamine, which can then be hydrolyzed to the target compound.

| Catalyst/Reagent System | Amine Source | Substrate Example | Key Features |

| Pd(0) with Buchwald Ligands | Ammonia Surrogates (e.g., Phthalimide) | (2E)-1,4-Dichlorobut-2-ene | Forms C-N bonds via cross-coupling; requires subsequent deprotection. |

| Sodium Hydride (NaH) | Diethyl Iminodicarboxylate | (2E)-1,4-Dichlorobut-2-ene | Nucleophilic substitution; retains stereochemistry of the alkene. |

| Rhodium Catalysts | Primary/Secondary Amines | Allyl Amines | Directed hydroamination to form 1,2-diamines; conceptually adaptable. nih.gov |

This table presents potential catalytic systems for the synthesis of (2E)-but-2-ene-1,4-diamine via olefin functionalization, based on established methodologies for related compounds.

Radical-mediated reactions offer alternative pathways for C-N bond formation. The anti-Markovnikov nature of many radical additions to alkenes can provide complementary selectivity to ionic mechanisms. Methods for the radical-mediated diamination of alkenes have been developed, often involving the generation of nitrogen-centered radicals.

One potential approach could involve the reaction of 1,3-butadiene with a nitrogen-centered radical source. For example, phthalimidyl radicals (PhthN•), generated from N-hydroxyphthalimide, are known to add to alkenes. A process designed to facilitate a 1,4-addition of two such radicals to a conjugated diene could theoretically yield the desired product after deprotection. However, controlling the reactivity to prevent polymerization and ensure 1,4-selectivity would be a primary challenge.

Synthesis via Reduction of Unsaturated Nitrogenous Precursors

This approach focuses on synthesizing a precursor molecule that already contains the C4 backbone and nitrogen atoms, followed by a reduction step to form the final amine functionalities.

A highly efficient and direct route to (2E)-but-2-ene-1,4-diamine is the reduction of (2E)-but-2-enedinitrile. The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. This can be achieved through various methods, most notably catalytic hydrogenation or with potent chemical reducing agents. harvard.edu

Catalytic Hydrogenation: This method involves treating the dinitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). The reaction is typically carried out in a solvent like ethanol (B145695) or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. The harsh conditions sometimes required for nitrile reduction can potentially lead to the reduction of the C=C double bond as well, necessitating careful optimization of reaction conditions (temperature, pressure, catalyst choice) to preserve the olefin.

Chemical Reduction: Strong hydride reagents are also effective for reducing nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that readily converts nitriles to primary amines. harvard.edu The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). A subsequent aqueous workup is required to quench the excess reagent and liberate the amine product. While highly effective, the high reactivity and handling requirements of LiAlH₄ are notable considerations.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂ / Raney Nickel | Ethanol/NH₃, High Pressure, Elevated Temp. | Cost-effective for industrial scale; ammonia suppresses side reactions. | Can potentially reduce the C=C bond; requires high pressure. |

| H₂ / Pd/C | Methanol, RT-Elevated Temp. | High activity; can sometimes be selective. | Risk of C=C bond reduction; catalyst cost. |

| LiAlH₄ | Anhydrous Ether or THF, Reflux | High yield; reduces a wide range of functional groups. harvard.edu | Highly reactive with water; requires careful handling; non-selective. |

| BH₃·THF | THF, Reflux | Milder than LiAlH₄; reduces carboxylic acids and nitriles. | Can also reduce alkenes; may require longer reaction times. |

This table summarizes common reagents for the reduction of nitriles, which is a key step in synthesizing the target diamine from a butenedinitrile precursor.

Chemoselective Reduction of Related Amidic Compounds

The synthesis of unsaturated diamines, such as (2E)-but-2-ene-1,4-diamine, from their corresponding amidic precursors presents a significant challenge in chemoselectivity. The primary difficulty lies in reducing the amide functionalities to amines without concurrently reducing the carbon-carbon double bond. Traditional reducing agents often lack the required selectivity, leading to mixtures of saturated and unsaturated products. rsc.org Consequently, modern synthetic chemistry has focused on developing catalytic systems that can selectively target the amide group.

A prominent strategy involves the catalytic hydrosilylation of α,β-unsaturated amides. rsc.org This method has proven effective in forming allylamines while preserving the olefinic bond. diva-portal.org For instance, molybdenum hexacarbonyl, Mo(CO)₆, has been successfully employed as a catalyst for the chemoselective reduction of the amide group in α,β-unsaturated compounds using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as a mild hydride source. rsc.org This approach avoids the harsh conditions and poor functional group tolerance associated with stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄). diva-portal.org The general order of reactivity for amide hydrosilylation is typically tertiary > secondary >> primary. rsc.org

Other transition metals, including ruthenium, rhodium, iridium, and iron, have also been reported to catalyze the hydrosilylation of amides under relatively mild conditions, showing tolerance for functionalities such as alkenes. rsc.org Another approach involves the activation of secondary amides with triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride (B1222165) (NaBH₄). This system has been shown to work for various amide types, including α,β-unsaturated amides, under mild conditions (0 °C to room temperature). rsc.org

The table below summarizes and compares different methodologies for the chemoselective reduction of related amide compounds.

| Method | Catalyst/Reagent System | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrosilylation | Mo(CO)₆ / TMDS | Effectively reduces α,β-unsaturated amides to allylamines without affecting the C=C bond. | rsc.orgdiva-portal.org |

| Catalytic Hydrosilylation | Fe, Ru, Rh, Ir-based catalysts | Generally chemoselective, tolerating various functional groups including olefins. | rsc.org |

| Amide Activation / Reduction | Tf₂O / NaBH₄ | Two-reagent system for direct reduction of secondary amides under mild conditions. | rsc.org |

| Catalytic Hydroboration | Y[N(TMS)₂]₃ | Homogeneous catalyst for reducing secondary and tertiary amides; tolerates vinyl groups. | researchgate.net |

Stereocontrolled Synthesis of (2E)-but-2-ene-1,4-diamine and Its Salt Formation

Achieving the correct stereochemistry is paramount in the synthesis of (2E)-but-2-ene-1,4-diamine. The "(2E)" designation specifies a trans configuration for the substituents on the carbon-carbon double bond. The most direct strategies for stereocontrol involve starting with a precursor that already contains the desired trans-double bond geometry.

A plausible and effective synthetic route begins with fumaric acid or its derivatives, such as fumaronitrile (B1194792) or (2E)-but-2-enediamide (fumaramide), which possess the required trans-alkene structure. The key transformation is the reduction of the nitrile or amide functional groups to primary amines. As detailed in the previous section, this reduction must be performed chemoselectively to avoid saturating the double bond. For example, the catalytic hydrosilylation of (2E)-but-2-enediamide would yield the target (2E)-but-2-ene-1,4-diamine.

An alternative approach to establish stereocontrol involves the partial reduction of an alkyne. Starting with but-2-yne-1,4-diol, which can be converted to but-2-yne-1,4-diamine, a stereoselective reduction of the triple bond to a trans-double bond can be achieved. Dissolving metal reductions, such as using sodium in liquid ammonia, are classic methods for this type of transformation, reliably producing the (E)-alkene.

Once the free base, (2E)-but-2-ene-1,4-diamine, is synthesized and purified, the final step is the formation of the dihydrochloride salt. This is typically a straightforward acid-base reaction. The diamine is dissolved in a suitable solvent, such as ethanol or isopropanol. A stoichiometric amount (two equivalents) of hydrochloric acid, often as a solution in a solvent like diethyl ether or as concentrated aqueous HCl, is then added slowly, usually with cooling. The dihydrochloride salt, being ionic, is generally much less soluble in organic solvents than the free base and precipitates out of the solution. nih.gov The resulting solid can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under a vacuum to yield pure (2E)-but-2-ene-1,4-diamine dihydrochloride. nih.govachemblock.com

Optimization of Reaction Conditions and Yield Enhancement in Laboratory Synthesis

The successful laboratory synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. This process involves systematically adjusting variables such as catalyst type and loading, solvent, temperature, pressure, and reaction time.

In catalytic reductions, the choice of catalyst and its concentration are critical. For the hydrosilylation of an unsaturated diamide (B1670390) precursor, different metal catalysts (e.g., based on Mo, Fe, or Rh) can exhibit varying levels of activity and selectivity. rsc.org Optimization involves screening several catalysts to identify the one that provides the highest yield of the desired allylic diamine with minimal side products. The catalyst loading is also a key parameter; while a higher loading might increase the reaction rate, it can sometimes lead to a decrease in selectivity or an increase in cost. rsc.org For example, in one study on a related system, higher catalyst loading resulted in a non-selective reduction, yielding a mixture of the desired product and over-reduced, saturated byproducts. rsc.org

The solvent can significantly influence reaction outcomes by affecting reactant solubility, catalyst stability, and reaction rates. For salt formation, the choice of solvent is crucial for ensuring high precipitation and recovery of the final product.

Temperature and pressure are other vital parameters. While higher temperatures can accelerate reactions, they may also promote undesirable side reactions or catalyst decomposition. Therefore, the optimal temperature is often a compromise that balances reaction rate and selectivity.

The following interactive table illustrates a hypothetical optimization study for the catalytic reduction step, showing how varying conditions can impact the final product yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Mo(CO)₆ (2%) | Toluene | 80 | 65 |

| 2 | Mo(CO)₆ (5%) | Toluene | 80 | 82 |

| 3 | Mo(CO)₆ (5%) | THF | 65 | 75 |

| 4 | Mo(CO)₆ (5%) | Toluene | 110 | 78 (decreased selectivity) |

| 5 | RhH(CO)(PPh₃)₃ (1%) | Toluene | 25 | 90 |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. royalsocietypublishing.org These principles provide a framework for designing safer, more efficient, and more sustainable chemical processes. diva-portal.org

Catalysis over Stoichiometric Reagents (Principle 9): The use of catalytic methods for the reduction of the precursor amide is a prime example of green chemistry. royalsocietypublishing.org Catalytic hydrosilylation or hydrogenation uses small amounts of a catalyst that can be recycled, generating far less waste than stoichiometric reducing agents like LiAlH₄ or boranes, which are consumed in the reaction and produce large amounts of hazardous waste. rsc.orgdiva-portal.org

Atom Economy (Principle 2): Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. diva-portal.org A route starting from fumaronitrile and using a direct catalytic amination process, if feasible, could offer a high atom economy.

Use of Safer Solvents and Auxiliaries (Principle 5): Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages replacing them with safer alternatives like water, supercritical fluids, or ionic liquids, or eliminating them altogether. royalsocietypublishing.org For the synthesis of diamines, performing catalytic aminations in greener solvents or developing solvent-free reaction conditions would be a significant improvement. acs.org

Use of Renewable Feedstocks (Principle 7): While many synthetic routes for diamines rely on petroleum-based starting materials, there is a growing interest in using renewable biomass. asm.orgresearchgate.net For instance, bio-based routes to produce platform chemicals like succinic acid (which can be converted to fumaric acid) are well-established. Integrating such bio-derived starting materials would represent a major step towards a sustainable synthesis of the target compound. researchgate.net

Design for Energy Efficiency (Principle 6): Synthetic methods should be conducted at ambient temperature and pressure whenever possible. royalsocietypublishing.org The development of highly active catalysts that operate under mild conditions, such as the room-temperature amide reductions catalyzed by some rhodium complexes, reduces the energy requirements of the synthesis. researchgate.net

By consciously applying these principles, the synthesis of this compound can be shifted towards a more economically and environmentally sustainable paradigm.

Mechanistic Investigations and Reaction Pathways of 2e but 2 Ene 1,4 Diamine Dihydrochloride

Elucidation of Reaction Mechanisms in Amine Derivatization

The derivatization of (2E)-but-2-ene-1,4-diamine dihydrochloride (B599025) is fundamental to its application in broader synthetic contexts. The primary amino groups are the main sites of reaction, behaving as potent nucleophiles. However, the presence of the dihydrochloride form means that the amines are protonated, and a base is typically required to liberate the free diamine for reaction.

A notable application of this compound is in biocatalysis, specifically in enzymatic transamination reactions. It can act as a sacrificial amine donor, where the thermodynamic equilibrium of the reaction is favorably shifted. This shift is achieved through the intramolecular cyclization of the byproduct, which then tautomerizes, effectively removing it from the reaction equilibrium and driving the desired transamination of a substrate to completion. google.com This "smart amine donor" strategy highlights a sophisticated mechanistic pathway where the inherent reactivity of the butene-1,4-diamine core is harnessed to facilitate other transformations. google.com

Role as a Nucleophile in Organic Transformations

As a diamine, (2E)-but-2-ene-1,4-diamine dihydrochloride readily participates in reactions where its nitrogen atoms act as nucleophiles. The presence of two nucleophilic centers allows for the formation of a diverse array of derivatives, including di-substituted products and heterocyclic systems.

Investigation of Acylation Reactions

The acylation of amines is a fundamental transformation, and (2E)-but-2-ene-1,4-diamine is no exception. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride (B1165640). Given that the starting material is a dihydrochloride salt, a base is necessary to deprotonate the ammonium (B1175870) ions to the free amine before acylation can occur.

The reaction with an acylating agent like acetic anhydride would be expected to produce the corresponding N,N'-diacetyl derivative. researchgate.net The general mechanism involves the attack of the nitrogen lone pair on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate leaving group to form a tetrahedral intermediate, which then collapses to the stable amide. This process can occur at both amine groups, leading to the diacylated product.

Table 1: Representative Acylation Reaction

| Reactant | Acylating Agent | Product |

| (2E)-but-2-ene-1,4-diamine | Acetic Anhydride | N,N'-diacetyl-(2E)-but-2-ene-1,4-diamine |

Study of Alkylation and Arylation Reactions

Alkylation of (2E)-but-2-ene-1,4-diamine can be achieved using alkyl halides. nih.gov This reaction follows a standard SN2 mechanism where the amine acts as the nucleophile. The reaction can lead to mono- or di-alkylated products, and with sufficient excess of the alkylating agent, quaternary ammonium salts can be formed. The N,N'-diethyl derivative is a known compound. chemicalbook.com

Arylation of amines, particularly with aryl halides, is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This powerful reaction allows for the formation of carbon-nitrogen bonds that are otherwise challenging to construct. The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the N-aryl product, regenerating the palladium(0) catalyst. wikipedia.org While specific studies on the Buchwald-Hartwig amination of (2E)-but-2-ene-1,4-diamine are not prevalent, the general applicability of this reaction to primary amines suggests its feasibility. libretexts.org

Table 2: Potential Alkylation and Arylation Reactions

| Reaction Type | Reagents | Expected Product |

| Alkylation | Ethyl iodide, Base | N,N'-diethyl-(2E)-but-2-ene-1,4-diamine |

| Arylation | Phenyl bromide, Pd catalyst, Base | N,N'-diphenyl-(2E)-but-2-ene-1,4-diamine |

Condensation Reactions with Carbonyl Compounds

The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, commonly known as Schiff bases. nih.govjocpr.comiau.ir This condensation reaction is typically reversible and acid-catalyzed. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov

With (2E)-but-2-ene-1,4-diamine, condensation with two equivalents of an aldehyde or ketone can produce a di-imine. For example, reaction with benzaldehyde (B42025) would be expected to form N,N'-dibenzylidene-(2E)-but-2-ene-1,4-diamine. Furthermore, if reacted with a dicarbonyl compound, (2E)-but-2-ene-1,4-diamine can serve as a precursor for the synthesis of various heterocyclic structures, such as diazepines. nih.govmdpi.comjocpr.comresearchgate.net

Table 3: Representative Condensation Reaction

| Reactant | Carbonyl Compound | Product Type |

| (2E)-but-2-ene-1,4-diamine | Benzaldehyde | Schiff Base (Di-imine) |

| (2E)-but-2-ene-1,4-diamine | 1,3-Diketone | Diazepine (B8756704) derivative |

Participation in Ring-Closing Metathesis (RCM) as a Substrate

Ring-closing metathesis (RCM) is a powerful olefin metathesis reaction used to synthesize unsaturated rings. nih.gov The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, developed by Grubbs. wikipedia.orgmsu.edu For (2E)-but-2-ene-1,4-diamine to be a substrate for RCM, it must first be derivatized to contain two terminal alkene functionalities. This can be achieved, for example, by N-allylation of both primary amino groups to form N,N'-diallyl-(2E)-but-2-ene-1,4-diamine.

Once the diene substrate is formed, the RCM reaction can proceed. The mechanism, as proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions. msu.edu The catalyst, a metal-carbene complex, reacts with one of the terminal alkenes to form a metallacyclobutane intermediate. This intermediate can then cleave to release ethylene (B1197577) and form a new metal-carbene complex, which then reacts intramolecularly with the second terminal alkene. Another cycloaddition/cycloreversion sequence results in the formation of a cyclic alkene and regeneration of the catalyst. This would lead to the formation of a seven-membered unsaturated heterocyclic ring.

Oxidative Transformations and Their Products

The carbon-carbon double bond in (2E)-but-2-ene-1,4-diamine is susceptible to oxidative cleavage and modification. Two potential oxidative transformations are epoxidation and ozonolysis.

Epoxidation of the double bond, for instance with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. The resulting epoxide, a reactive three-membered ring, could then be opened under various conditions to introduce further functionality. Given the presence of the adjacent amino groups, these could potentially influence the stereochemical outcome of the epoxidation and participate in subsequent ring-opening reactions. organic-chemistry.orggoogle.comresearchgate.netresearchgate.net

Ozonolysis is a more drastic oxidative process that cleaves the double bond entirely. wikipedia.orgbyjus.com Treatment of (2E)-but-2-ene-1,4-diamine with ozone would initially form an unstable primary ozonide, which would then rearrange to a more stable secondary ozonide. google.comwikipedia.org The workup conditions following ozonolysis determine the final products. A reductive workup, for example with dimethyl sulfide (B99878) or zinc, would yield two molecules of the corresponding amino-aldehyde. An oxidative workup, on the other hand, would produce the corresponding amino-carboxylic acid.

Table 4: Potential Oxidative Transformation Products

| Oxidation Reaction | Oxidizing Agent | Potential Product(s) |

| Epoxidation | m-CPBA | (2E)-2,3-epoxybutane-1,4-diamine |

| Ozonolysis (Reductive Workup) | 1. O3, 2. Me2S | 2-aminoacetaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O3, 2. H2O2 | Glycine (aminoacetic acid) |

Reductive Pathways and Their Chemical Implications

The presence of a C=C double bond in this compound makes it amenable to various reduction reactions, most notably catalytic hydrogenation. This process saturates the butene backbone to yield butane-1,4-diamine dihydrochloride, a compound with a more flexible carbon chain.

Catalytic Hydrogenation

The reduction is typically achieved through catalytic hydrogenation, a process that involves the addition of hydrogen across the double bond in the presence of a metal catalyst. Common catalysts for this type of transformation include platinum group metals such as palladium or platinum, often supported on carbon (Pd/C or Pt/C), and Raney nickel. The reaction is generally carried out under a pressurized atmosphere of hydrogen gas.

The chemical implication of this reduction is significant. The conversion of the rigid (2E)-alkene to a flexible saturated alkane chain alters the molecule's conformational possibilities. This increased flexibility can be crucial in applications where specific spatial arrangements of the amine groups are required, for instance, in the synthesis of chelating agents or certain pharmacologically active molecules.

While specific experimental data for the catalytic hydrogenation of this compound is not extensively reported in publicly available literature, the conditions are generally analogous to the reduction of similar unsaturated compounds.

Table 1: Typical Conditions for Catalytic Hydrogenation of Unsaturated Amines

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Typical Product |

|---|---|---|---|---|

| 5% Pd/C | 1-50 | 25-80 | Methanol, Ethanol (B145695) | Saturated Diamine |

| Raney Ni | 10-100 | 50-150 | Ethanol, Water | Saturated Diamine |

This table represents typical conditions for the reduction of unsaturated amines and may be applicable to this compound.

The mechanism of catalytic hydrogenation involves the adsorption of both the diamine and hydrogen onto the surface of the metal catalyst. The hydrogen molecule dissociates into atomic hydrogen, which is then sequentially added to the carbon atoms of the double bond, leading to the formation of the saturated product.

Substitution Reactions Involving the Amine Functionalities

The primary amine groups of this compound are nucleophilic and can readily undergo substitution reactions with a variety of electrophiles. These reactions, such as N-alkylation and N-acylation, are fundamental in utilizing this compound as a building block for more complex molecules. For the free diamine, which can be generated in situ by the addition of a base, the amine groups are highly reactive.

N-Alkylation and N-Acylation

N-alkylation involves the reaction of the amine groups with alkyl halides or other alkylating agents, leading to the formation of secondary, tertiary, or even quaternary amines. Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions are crucial for incorporating the but-2-ene-1,4-diamine backbone into larger molecular frameworks.

One of the significant applications of these substitution reactions is in the synthesis of heterocyclic compounds. For example, reaction with suitable dielectrophiles can lead to the formation of cyclic structures. An intramolecular cyclization can also be envisaged under certain conditions, for instance, to form pyrrolidine (B122466) derivatives. The synthesis of 2,5-dimethylpyrrolidine (B123346) from related precursors highlights the utility of such diamines in constructing saturated nitrogen-containing rings.

Table 2: Examples of Substitution Reactions with Diamines

| Reaction Type | Electrophile | Product Type | Potential Application |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylated Diamine | Synthesis of ligands, quaternary ammonium salts |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylated Diamine (Amide) | Synthesis of polymers, pharmaceutical intermediates |

This table provides examples of substitution reactions that are characteristic of primary diamines like (2E)-but-2-ene-1,4-diamine.

Intermolecular and Intramolecular Interactions During Reactivity

The reactivity of this compound is significantly influenced by a network of intermolecular and intramolecular interactions. The presence of the ammonium groups and the chloride counter-ions in the solid state leads to a complex hydrogen-bonding network.

In solution, the conformation of the molecule and the interactions with the solvent play a crucial role. The (2E)-configuration imparts a degree of rigidity to the carbon backbone, which influences the spatial orientation of the amine groups. This can be a determining factor in reactions where a specific pre-organization of the molecule is required for reactivity, such as in certain enzymatic reactions or in the formation of specific metal complexes.

Hydrogen Bonding

Role in Biocatalysis

In biocatalytic applications, such as in transaminase-catalyzed reactions, (2E)-but-2-ene-1,4-diamine can act as an amine donor. The subsequent intramolecular cyclization of the resulting amino-aldehyde intermediate to form a stable pyrroline, followed by tautomerization, can drive the reaction equilibrium towards the desired product. This highlights how intramolecular reactivity can be a powerful tool in synthetic chemistry.

Conformational Considerations

The conformation of the butene chain and the orientation of the ammonium groups are critical for the molecule's interaction with other species. Computational studies and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the preferred conformations in solution. These conformational preferences can influence the stereochemical outcome of reactions at the amine or alkene functionalities.

Advanced Structural Characterization and Conformational Analysis

Solid-State Structural Elucidation via X-ray Crystallography of Salts and Adducts

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of crystalline materials. For (2E)-but-2-ene-1,4-diamine dihydrochloride (B599025), this technique would reveal key structural parameters, including bond lengths, bond angles, and torsional angles, as well as the supramolecular arrangement dictated by hydrogen bonding.

In the case of the dihydrochloride salt, the protonated aminium groups (-NH₃⁺) would act as primary hydrogen bond donors. They are expected to form a complex network of charge-assisted hydrogen bonds with the chloride anions (Cl⁻). These N-H···Cl interactions are the dominant forces governing the crystal packing, leading to a stable, three-dimensional lattice. The geometry of the butene backbone is anticipated to remain in the trans (E) configuration, with the aminomethyl groups oriented to optimize these hydrogen-bonding interactions.

Table 1: Representative Crystallographic Data for a Structurally Related But-2-ene Derivative (Note: Data for (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione is provided as a model for the but-2-ene core conformation)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Conformation | The 1,4-trans enedione moiety is nearly planar. | researchgate.net |

| Key Feature | The molecule sits (B43327) on a center of inversion. | researchgate.net |

| Supramolecular Interactions | C—H···O and Cl···Cl interactions dictate crystal packing. | researchgate.net |

Solution-State Conformational Studies using Advanced NMR Spectroscopy

In solution, the molecule possesses greater conformational freedom compared to the solid state. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for investigating the average conformation and dynamic processes of (2E)-but-2-ene-1,4-diamine dihydrochloride in various solvents.

1D NMR (¹H and ¹³C): Basic 1D NMR spectra confirm the chemical structure. The ¹H NMR spectrum is expected to show distinct signals for the olefinic protons (–CH=CH–) and the methylene (B1212753) protons (–CH₂–), with their chemical shifts and coupling constants providing initial conformational information. The symmetry of the molecule would simplify the spectra, showing two primary sets of signals.

2D NMR (COSY, HSQC/HMQC): Two-dimensional correlation experiments are essential for unambiguous assignment of proton and carbon signals. A Correlation Spectroscopy (COSY) experiment would confirm the coupling between the olefinic and adjacent methylene protons. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity. nih.gov

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about through-space proximity of protons. For this molecule, NOE correlations between the olefinic protons and the methylene protons would help define the preferred orientation around the C-C single bonds, revealing the dominant solution-state conformation. Such techniques are crucial for defining active site structures in complex systems and can be applied here to refine the solution structure. nih.gov

Table 2: Predicted NMR Assignments for this compound in D₂O

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | =CH- | ~6.0-6.5 | Triplet (t) |

| ¹H | -CH₂- | ~3.5-4.0 | Doublet (d) |

| ¹³C | C=C | ~130-135 | - |

| ¹³C | H₂C-N | ~40-45 | - |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Network Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is exceptionally sensitive to hydrogen bonding. researchgate.net For this compound, these techniques can directly probe the interactions between the ammonium (B1175870) (N-H⁺) groups and the chloride (Cl⁻) ions.

The formation of N-H⁺···Cl⁻ hydrogen bonds causes predictable shifts in the vibrational frequencies of the N-H group. nih.gov In the FT-IR spectrum, the N-H stretching vibrations, typically found around 3300-3400 cm⁻¹ for a free amine, would broaden and shift to a lower frequency (red-shift) in the dihydrochloride salt due to the weakening of the N-H bond as it interacts with the chloride ion. researchgate.netnih.gov The extent of this shift provides a qualitative measure of the hydrogen bond strength.

Raman spectroscopy offers complementary information. While N-H stretches can also be observed, Raman is often more sensitive to the symmetric vibrations of the carbon skeleton. The C=C stretching frequency of the trans-alkene, typically appearing as a strong band around 1670-1660 cm⁻¹, would be clearly visible and its exact position could be influenced by the electronic effects of the terminal aminium groups. Analysis of the low-frequency region in the Raman spectrum can also provide information on the lattice vibrations of the crystal, which are directly related to the intermolecular hydrogen bond network. nih.gov

Table 3: Key Expected Vibrational Modes for Hydrogen Bonding Analysis

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopic Technique | Information Provided |

| N-H Stretch | 3200 - 2800 | FT-IR, Raman | Strength and nature of N-H⁺···Cl⁻ hydrogen bonds. nih.gov |

| N-H Bend | 1620 - 1550 | FT-IR | Confirmation of protonation and H-bonding environment. |

| C=C Stretch | 1670 - 1660 | Raman | Conformation and electronic environment of the alkene bond. |

| C-N Stretch | 1250 - 1020 | FT-IR, Raman | Information on the aminium group connection to the carbon frame. |

Chiroptical Properties of Enantiomerically Pure Derivatives (if applicable for related chiral forms)

The parent compound, (2E)-but-2-ene-1,4-diamine, is achiral as it possesses a center of inversion and a plane of symmetry. Consequently, it cannot be resolved into enantiomers and does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD).

This section would become applicable only if the diamine were used as a scaffold to synthesize new, chiral derivatives. For example, a reaction that introduces a chiral center elsewhere in the molecule, or the formation of a complex with a chiral host, could induce chiroptical activity. In such hypothetical cases, techniques like CD spectroscopy would be invaluable for confirming the creation of a chiral species and for studying its stereochemical properties. While not relevant to the title compound itself, the principle remains important in the broader context of diamine chemistry where chiral diamines are used as catalysts or ligands in asymmetric synthesis. acs.org

Mass Spectrometric Techniques for Complexation and Derivatization Product Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and probing the structure of this compound and its derivatives.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing the intact salt. In a typical positive ion mode ESI-MS experiment, the molecule would be detected as various ionic species. One would expect to observe the dication [M]²⁺ (where M is the diamine free base), the monoprotonated species [M+H]⁺, and potentially adducts with sodium, [M+Na]⁺. The technique can also be used to study non-covalent complexes, for example, if the diamine is used as a ligand for metal ions. nih.gov

Tandem Mass Spectrometry (MS/MS): By selecting a specific parent ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This pattern provides structural information. For (2E)-but-2-ene-1,4-diamine, characteristic losses, such as the loss of ammonia (B1221849) (NH₃), would be expected, helping to confirm the connectivity of the molecule.

Analysis of Derivatives: If the amine groups are chemically modified (derivatized), for instance by acylation, MS and MS/MS become powerful tools for product analysis. uzh.ch The fragmentation patterns of the derivatives would be distinct and could be used to confirm the success of the reaction and elucidate the structure of the resulting products. chemrxiv.org Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated and used as an additional identifier. uni.lu

Table 4: Predicted Mass Spectrometric Data for the Free Base, (2E)-but-2-ene-1,4-diamine

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 87.091676 | 116.9 | uni.lu |

| [M+Na]⁺ | 109.07362 | 123.6 | uni.lu |

| [M+K]⁺ | 125.04756 | 122.5 | uni.lu |

| [M]⁺ | 86.083851 | 113.0 | uni.lu |

Role As a Precursor and Building Block in Complex Molecule Synthesis

Synthesis of Heterocyclic Compounds

The 1,4-diamine structure is a classic motif for the construction of six-membered nitrogen-containing heterocyclic rings. The presence of the double bond in the backbone of (2E)-but-2-ene-1,4-diamine offers the potential for the synthesis of unsaturated or subsequently functionalized heterocyclic derivatives.

Piperazine (B1678402) Derivatives: The synthesis of piperazine rings typically involves the cyclization of a 1,2-diamine with a two-carbon dielectrophile. However, 1,4-diamines can also be utilized to form piperazine structures through more complex multi-step reaction sequences or through reactions with specific reagents that can bridge the 1 and 4 positions. While direct cyclization of (2E)-but-2-ene-1,4-diamine to form a simple piperazine ring is not a straightforward process, its derivatives can be key intermediates. For instance, after protection of the amine groups, the double bond can be functionalized (e.g., via dihydroxylation or epoxidation) to introduce reactive handles at the 2 and 3 positions, which can then facilitate the formation of substituted piperazine cores.

Pyrazine Derivatives: The synthesis of pyrazines can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. In the case of (2E)-but-2-ene-1,4-diamine, it can serve as a precursor to a 1,2-diamine through a series of transformations. Alternatively, oxidative cyclization of the diamine itself under specific catalytic conditions could potentially lead to the formation of a dihydropyrazine, which can be subsequently oxidized to the aromatic pyrazine. The general synthesis of pyrazines often involves the self-condensation of α-amino ketones, which can be conceptually derived from the corresponding diamine. nih.gov

| Heterocycle | General Synthetic Approach | Potential Role of (2E)-but-2-ene-1,4-diamine |

| Piperazine | Cyclization of a 1,2-diamine with a C2 dielectrophile. | Precursor to a functionalized 1,2-diamine after modification of the double bond. |

| Pyrazine | Condensation of a 1,2-diamine with a 1,2-dicarbonyl. | Precursor to a 1,2-diamine; potential for direct oxidative cyclization to a dihydropyrazine. |

The bifunctional nature of (2E)-but-2-ene-1,4-diamine dihydrochloride (B599025) makes it a candidate for the construction of more complex, fused polycyclic systems containing nitrogen atoms. By reacting with appropriate polyfunctional electrophiles, it can participate in cascade reactions leading to the formation of multiple rings in a single synthetic operation. For example, reaction with a diketone containing additional reactive sites could lead to the initial formation of a seven-membered diazepine (B8756704) ring, which could then undergo further intramolecular cyclization to form a fused bicyclic or polycyclic system. The double bond can also participate in pericyclic reactions, such as Diels-Alder reactions, if appropriately substituted, leading to the formation of complex polycyclic structures.

Polycondensation and Polymerization Reactions for Novel Materials

The presence of two primary amine groups allows (2E)-but-2-ene-1,4-diamine dihydrochloride to act as a monomer in polycondensation and polyaddition reactions, leading to the formation of a variety of polymers with the unsaturated butene unit integrated into the polymer backbone.

Polyamide Synthesis: Polyamides are typically synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). scispace.comgoogle.comblogspot.comyoutube.com The reaction of this compound with a dicarboxylic acid, such as adipoyl chloride, would be expected to yield a polyamide with an unsaturated backbone. The general reaction is as follows:

n H₂N-CH₂-CH=CH-CH₂-NH₂·2HCl + n ClOC-(CH₂)₄-COCl → [-HN-CH₂-CH=CH-CH₂-NH-CO-(CH₂)₄-CO-]n + 2n HCl

The presence of the double bond in the resulting polyamide can influence its properties, such as its thermal stability, mechanical strength, and potential for post-polymerization modification (e.g., cross-linking through the double bond).

Polyimine Synthesis: The reaction of diamines with dialdehydes leads to the formation of polyimines, also known as poly(Schiff base)s. nih.gov The condensation of (2E)-but-2-ene-1,4-diamine with a dialdehyde (B1249045), such as terephthalaldehyde, would result in a polyimine with conjugated segments.

n H₂N-CH₂-CH=CH-CH₂-NH₂·2HCl + n OHC-C₆H₄-CHO → [-N=CH-C₆H₄-CH=N-CH₂-CH=CH-CH₂-]n + 2n H₂O + 2n HCl

These polymers are of interest for their potential applications in electronics, as the conjugated imine and butene units can facilitate charge transport.

| Polymer Type | Co-monomer | Resulting Polymer Structure Snippet |

| Polyamide | Dicarboxylic acid (e.g., Adipic acid) | -[HN-CH₂-CH=CH-CH₂-NH-CO-(CH₂)₄-CO]- |

| Polyimine | Dialdehyde (e.g., Terephthalaldehyde) | -[N=CH-C₆H₄-CH=N-CH₂-CH=CH-CH₂]- |

While direct polymerization to form poly(amine)s is one possibility, an interesting application of but-2-ene-1,4-diamines has been demonstrated in enzymatic transamination reactions. Both cis- and trans-but-2-ene-1,4-diamines can act as sacrificial amine donors. In these biotransformations, the diamine is converted to an unstable aminoketone which spontaneously cyclizes to 5H-pyrrole, which then tautomerizes to the more stable 1H-pyrrole. The 1H-pyrrole can then undergo polymerization to form polypyrrole, a conductive polymer. This process effectively drives the equilibrium of the desired transamination reaction forward while simultaneously producing a valuable polymeric byproduct.

Precursor for Macrocyclic Ligands and Supramolecular Assemblies

The defined geometry and reactive amine groups of (2E)-but-2-ene-1,4-diamine make it a suitable precursor for the synthesis of macrocyclic ligands and the construction of supramolecular assemblies.

The [2+2] condensation of a diamine with a dialdehyde is a common strategy for the synthesis of tetraaza macrocycles. nih.gov Reacting (2E)-but-2-ene-1,4-diamine with a suitable dialdehyde, such as isophthalaldehyde, could lead to the formation of a macrocyclic Schiff base. The rigidity of the butene unit would influence the size and shape of the resulting macrocycle's cavity, which is a critical factor in its ability to coordinate with metal ions. The imine bonds in the macrocycle can also be subsequently reduced to form more flexible saturated macrocyclic polyamines.

In the realm of supramolecular chemistry, the ability of (2E)-but-2-ene-1,4-diamine to form directional hydrogen bonds and to be incorporated into larger, well-defined structures makes it a valuable component. It can be used to construct molecular squares, cages, and other complex architectures through coordination-driven self-assembly with appropriate metal ions and other organic linkers. The unsaturated backbone can also participate in π-stacking interactions, further stabilizing the resulting supramolecular structures.

Template-Directed Synthesis of Macrocycles

Macrocycles, large ring-shaped molecules, are of significant interest in fields like materials science and medicine. The synthesis of these large structures can be challenging, often resulting in low yields of the desired product alongside polymeric byproducts. Template-directed synthesis is a strategy that uses metal ions or other molecules to organize the linear precursors into a specific arrangement that favors cyclization.

The condensation of diamines with dialdehydes is a common method for creating macrocyclic imines, which can then be reduced to the corresponding macrocyclic amines. nih.gov The formation of these imine bonds is a reversible process, allowing the system to correct errors and, under the influence of a template, settle into the most thermodynamically stable cyclic structure. nih.gov While specific examples detailing the use of this compound in template-directed synthesis are not extensively documented in readily available literature, its structural motifs are analogous to those used in well-established macrocyclization reactions. For instance, the reaction of diamines like trans-1,2-diaminocyclohexane with aromatic dialdehydes can yield various [n+n] macrocycles (e.g., [2+2], [3+3]), with the product distribution often controlled by the choice of metal template, solvent, or the chirality of the building blocks. nih.gov A cadmium(II) template, for example, has been shown to facilitate the expansion of smaller [2+2] macrocycles into giant [6+6] structures. nih.gov The defined geometry of the (2E)-but-2-ene-1,4-diamine unit makes it a prime candidate for similar template-driven strategies to control the size and shape of the resulting macrocycle.

Self-Assembly Processes Involving the Diamine Unit

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrogen bonding and coordination bonds. (2E)-but-2-ene-1,4-diamine is well-suited for these processes. The two primary amine groups are excellent hydrogen bond donors, and the nitrogen atoms, with their lone pairs of electrons, act as effective Lewis bases for coordinating to metal ions.

This capacity for coordination allows the diamine to act as a ligand, bridging metal centers to form coordination polymers. The stereochemistry of the diamine—in this case, the trans (E) isomer—is a critical factor in determining the final structure and properties of the resulting metal complex. Different isomers can lead to complexes with distinct physical and chemical characteristics. The interplay between the rigid butene spacer and the flexible coordination angles of the amine groups can direct the formation of one-, two-, or three-dimensional networks. For example, research on related dicarboxylate ligands has shown how water molecules and hydrogen bonding can play a crucial role in linking coordination chains into complex 3D supramolecular architectures. nih.gov

Derivatization for Specialty Chemical Synthesis

Beyond its use as a structural backbone, (2E)-but-2-ene-1,4-diamine can be chemically modified, or "derivatized," to create new molecules with specialized functions.

Synthesis of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. While (2E)-but-2-ene-1,4-diamine itself is achiral, its amine groups provide reactive handles for attaching chiral moieties.

A common strategy for creating chiral molecules involves the use of chiral oxazolidinones. In a related context, palladium-catalyzed reactions have been used to form carbon-nitrogen bonds between chiral oxazolidinones and propargyl carbonates to produce chiral amido-dienes. acs.org These chiral dienes have been successfully employed in Diels-Alder reactions to create cyclic products with a high degree of stereocontrol. acs.org A similar approach could theoretically be applied to (2E)-but-2-ene-1,4-diamine, where each amine group is reacted with a chiral entity to create a C2-symmetric chiral ligand. Such ligands are highly valuable in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that forces a reaction to proceed with a specific stereochemical preference.

Preparation of Functionalized Probes

Functionalized probes are molecules designed to detect or interact with specific targets, such as ions or biological molecules, often signaling the interaction through a change in color or fluorescence. The (2E)-but-2-ene-1,4-diamine framework can be a core component of such probes.

For instance, the amine groups can be functionalized to create receptors. In one study, diamine dihydrochlorides were reacted with an azulene-based diacid dichloride under high-dilution conditions to create macrocyclic receptors. nih.gov These receptors showed a selective binding affinity for phosphate (B84403) anions, which could be observed and quantified by 1H NMR spectroscopy titration experiments. nih.gov The interaction even produced a color change in polar solvents like DMSO, allowing for visual detection. nih.gov This demonstrates how the diamine unit can be incorporated into a larger system designed for molecular recognition and sensing.

In a different application, the cis and trans isomers of but-2-ene-1,4-diamine have been effectively used as sacrificial amine donors in enzymatic transamination reactions. researchgate.net The subsequent cyclization and tautomerization of the co-product shift the reaction equilibrium, driving the synthesis of valuable optically active amines to high conversions. researchgate.net This "smart donor" strategy highlights the utility of the butenediamine core in biocatalytic applications.

Interactive Data Table: Properties of But-2-ene-1,4-diamine Isomers

This table summarizes key computed properties for the (E) and (Z) isomers of but-2-ene-1,4-diamine and the dihydrochloride salt of the (E) isomer.

| Property | (2E)-but-2-ene-1,4-diamine | (2Z)-but-2-ene-1,4-diamine | (E)-But-2-ene-1,4-diamine dihydrochloride |

| Molecular Formula | C₄H₁₀N₂ uni.lu | C₄H₁₀N₂ nih.gov | C₄H₁₂Cl₂N₂ nih.gov |

| Molecular Weight | 86.14 g/mol | 86.14 g/mol nih.gov | 159.05 g/mol nih.gov |

| Monoisotopic Mass | 86.0844 Da uni.lu | 86.0844 Da nih.gov | 158.0378 Da nih.gov |

| InChIKey | FPYGTMVTDDBHRP-OWOJBTEDSA-N | FPYGTMVTDDBHRP-WAYWQWQTSA-N nih.gov | NRGASKMRNHXWEC-SEPHDYHBSA-N nih.gov |

| Topological Polar Surface Area | 52 Ų nih.govnih.gov | 52 Ų nih.gov | 52 Ų nih.gov |

| CAS Number | 40930-37-8 sigmaaldrich.com | 40794-72-7 nih.gov | 119874-79-2 achemblock.com |

Coordination Chemistry and Metal Complexation Studies

Design and Synthesis of Metal Complexes Featuring (2E)-but-2-ene-1,4-diamine as a Ligand

The synthesis of metal complexes with (2E)-but-2-ene-1,4-diamine typically involves the reaction of a metal salt precursor with the diamine ligand in a suitable solvent. The ligand is often generated in situ from its more stable (2E)-but-2-ene-1,4-diamine dihydrochloride (B599025) form by treatment with a base to deprotonate the ammonium (B1175870) groups. Common metal precursors include halides, nitrates, or perchlorates of transition metals such as platinum(II), copper(II), or nickel(II). ijcce.ac.irnih.gov

For example, the synthesis of a platinum(II) complex can be achieved by reacting potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the free diamine. The diamine displaces two of the chloride ligands to form a square planar complex, [Pt((2E)-but-2-ene-1,4-diamine)Cl₂]. researchgate.net The choice of solvent is crucial to ensure both reactants are soluble, with ethanol-water mixtures often being employed. researchgate.net

The (2E)-but-2-ene-1,4-diamine ligand can theoretically coordinate to a metal center in two primary modes:

Monodentate Coordination: In this mode, only one of the two amine groups binds to the metal center. This is generally less common and may occur under specific conditions, such as a large excess of the ligand or significant steric hindrance that prevents the second amine group from approaching the metal.

Bidentate Coordination: This is the most prevalent coordination mode, where both amine groups bind to the same metal center, forming a chelate ring. This mode is thermodynamically favored due to the chelate effect, which results in a significant increase in stability compared to complexes with analogous monodentate ligands. libretexts.org The ligand can also act as a bridging ligand, where each amine group coordinates to a different metal center, leading to the formation of polynuclear or polymeric structures.

When (2E)-but-2-ene-1,4-diamine acts as a bidentate ligand, it forms a seven-membered chelate ring, consisting of the metal atom and the six atoms of the ligand backbone (M-N-C-C=C-C-N). The stability of chelate rings is highly dependent on their size. britannica.com Generally, five- and six-membered rings exhibit the highest stability due to minimal ring strain. libretexts.orgstackexchange.com

Seven-membered chelate rings, such as the one formed by this ligand, are typically less stable than five- or six-membered rings due to increased torsional and angular strain. stackexchange.comquora.com The rigidity imposed by the C=C double bond within the backbone of (2E)-but-2-ene-1,4-diamine further constrains the possible conformations of the chelate ring, potentially increasing this strain. The stability of such a complex would be expected to be lower than that of a platinum complex with ethylenediamine, which forms a highly stable five-membered ring. libretexts.org

Table 1: Comparison of Chelate Ring Properties for Various Diamine Ligands

| Diamine Ligand | Chelate Ring Size | Relative Stability | Structural Features |

|---|---|---|---|

| Ethylenediamine | 5-membered | Very High | Flexible, saturated backbone; minimal ring strain. libretexts.org |

| 1,3-Diaminopropane | 6-membered | High | Flexible, saturated backbone; low ring strain. ijcce.ac.ir |

| (2E)-but-2-ene-1,4-diamine | 7-membered | Moderate to Low | Rigid, unsaturated backbone; subject to higher ring strain. quora.comlibretexts.org |

Electronic and Geometric Structure of Metal-Diamine Complexes

The coordination of (2E)-but-2-ene-1,4-diamine to a metal center induces specific electronic and geometric features. The amine groups act as strong sigma (σ) donors, increasing the electron density on the metal. This electronic effect can influence the redox properties and reactivity of the metal center.

The geometry of the resulting complex is largely dictated by the coordination preference of the metal ion and the steric constraints of the ligand. For a square planar metal ion like Pt(II), a complex of the type [Pt(diamine)X₂] is expected. The natural bite angle of the ligand—the N-M-N angle—is a critical parameter. For a seven-membered ring, this angle is typically larger than the ideal 90° for square planar geometry, leading to a distorted structure. libretexts.org For an octahedral metal ion like Ni(II) or Co(II), the diamine would occupy two adjacent coordination sites. researchgate.netscirp.org

Table 2: Representative Structural Parameters for a Hypothetical [Pt((2E)-but-2-ene-1,4-diamine)Cl₂] Complex

| Parameter | Expected Value | Comment |

|---|---|---|

| Coordination Geometry | Distorted Square Planar | Typical for Pt(II) with a four-coordinate environment. researchgate.net |

| Pt-N Bond Length | ~2.05 Å | Based on similar Pt(II)-amine complexes. scirp.org |

| Pt-Cl Bond Length | ~2.30 Å | Standard for Pt(II)-chloro ligands. |

| N-Pt-N Bite Angle | > 90° | Characteristic of a seven-membered chelate ring, inducing strain. libretexts.org |

Investigation of Ligand Exchange Reactions in Coordination Spheres

Ligand exchange reactions are fundamental to understanding the stability and reactivity of coordination complexes. The bidentate (2E)-but-2-ene-1,4-diamine ligand, once chelated, is generally difficult to displace from the coordination sphere due to the thermodynamic stability conferred by the chelate effect. libretexts.org The displacement would typically require a stronger chelating agent or harsh reaction conditions.

Conversely, the diamine can readily displace monodentate ligands such as water, ammonia (B1221849), or halides from a metal's coordination sphere. The rate of these substitution reactions depends heavily on the nature of the metal ion. For instance, ligand exchange is typically fast for labile metal ions like Cu(II) but very slow for inert ions such as Pt(II) or Co(III). researchgate.net

Spectroscopic and Electrochemical Characterization of Novel Coordination Compounds

A suite of spectroscopic and electrochemical techniques is essential for the characterization of new coordination compounds containing the (2E)-but-2-ene-1,4-diamine ligand.

Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal is confirmed by a shift in the N-H stretching and bending vibrations compared to the free ligand. The appearance of new, low-frequency bands (typically 400-600 cm⁻¹) is indicative of the formation of M-N bonds. brieflands.comekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes. Upon coordination, the chemical shifts of the protons and carbons on the ligand backbone will change, providing information about the electronic environment and symmetry of the complex in solution. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, this technique is used to probe electronic transitions between d-orbitals. The position (λ_max) and intensity (ε) of these absorption bands provide insights into the coordination geometry and the nature of the metal-ligand bonding. ijcce.ac.irscirp.org

Cyclic Voltammetry (CV): This electrochemical method is used to study the redox behavior of the metal center. The coordination of the electron-donating diamine ligand is expected to alter the reduction potential of the metal ion compared to its solvated state. nih.gov

Table 3: Expected Characterization Data for a Novel Metal-(2E)-but-2-ene-1,4-diamine Complex

| Technique | Expected Observation | Information Gained |

|---|---|---|

| IR Spectroscopy | Shift in ν(N-H) bands; appearance of new ν(M-N) bands. | Confirmation of N-coordination. researchgate.net |

| ¹H NMR Spectroscopy | Downfield or upfield shift of ligand proton signals. | Confirmation of complex formation and solution structure. brieflands.com |

| UV-Vis Spectroscopy | Appearance of d-d transition bands in the visible region. | Information on coordination geometry and electronic structure. researchgate.net |

| Cyclic Voltammetry | Shift in the redox potential of the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple. | Effect of ligand on the electronic properties of the metal. nih.gov |

Application of Metal-Diamine Complexes in Homogeneous Catalysis

While specific catalytic applications for complexes of (2E)-but-2-ene-1,4-diamine are not widely reported, complexes of similar diamine ligands are known to be active in various homogeneous catalytic processes. researchgate.netnih.gov Metal complexes containing diamine ligands, particularly those of ruthenium, rhodium, and iridium, are well-known catalysts for reactions such as transfer hydrogenation of ketones and imines. wikipedia.org

Complexes of copper and diamine ligands have shown activity in S-arylation and cycloaddition reactions. researchgate.net Given these precedents, it is plausible that complexes of (2E)-but-2-ene-1,4-diamine could be investigated as potential catalysts. The unique steric and electronic properties conferred by the rigid, unsaturated backbone could lead to novel selectivity or reactivity in transformations like C-C coupling, oxidation, or polymerization reactions. nih.gov

Asymmetric Catalysis Mediated by Chiral Diamine Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. While specific research on the derivatization of (2E)-but-2-ene-1,4-diamine into chiral ligands for asymmetric catalysis is not extensively documented in publicly available literature, the principles of ligand design allow for postulation of its potential.

The presence of two primary amine groups on the C4 backbone of (2E)-but-2-ene-1,4-diamine provides handles for the introduction of chirality. One common strategy involves the reaction of the diamine with chiral auxiliaries or reagents to create a C2-symmetric or dissymmetric chiral ligand. For instance, reaction with chiral epoxides, aldehydes, or ketones could yield chiral diols or imines, which upon reduction would result in a chiral N,N'-disubstituted diamine. The rigidity of the (2E)-but-2-ene backbone could be advantageous in creating a well-defined chiral pocket around a coordinated metal center.

These newly synthesized chiral ligands could then be complexed with various transition metals, such as rhodium, ruthenium, iridium, or palladium, to generate catalysts for a range of asymmetric transformations. Potential applications could include asymmetric hydrogenation, transfer hydrogenation, allylic alkylation, and Diels-Alder reactions. The performance of such catalysts is typically evaluated based on conversion rates and, crucially, the enantiomeric excess (ee) of the product.

Table 1: Hypothetical Performance of Chiral Ligands Derived from (2E)-but-2-ene-1,4-diamine in Asymmetric Hydrogenation

| Entry | Substrate | Chiral Ligand Derivative | Metal | Solvent | Temp (°C) | Conversion (%) | ee (%) |

| 1 | Acetophenone | (1R,1'R,2E)-N,N'-bis(1-phenylethyl)but-2-ene-1,4-diamine | Ru(II) | Methanol | 40 | >99 | 85 (R) |

| 2 | Methyl acetoacetate | (2S,2'S,2E)-N,N'-bis(1-methoxypropan-2-yl)but-2-ene-1,4-diamine | Rh(I) | THF | 25 | 98 | 92 (S) |

| 3 | 1-Phenyl-1,2-propanedione | (1S,1'S,2E)-N,N'-bis(1-cyclohexylethyl)but-2-ene-1,4-diamine | Ir(III) | Dichloromethane | 30 | >99 | 95 (S) |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results observed with similar chiral diamine ligands.

Ligand Scaffolds for Transition Metal Catalyzed Transformations

Beyond the realm of asymmetric catalysis, achiral diamines like (2E)-but-2-ene-1,4-diamine can serve as effective ligand scaffolds in a variety of transition metal-catalyzed reactions. The two nitrogen atoms can chelate to a metal center, forming a stable complex that can influence the metal's reactivity and selectivity. The relatively simple and rigid structure of (2E)-but-2-ene-1,4-diamine makes it an attractive candidate for this purpose.

Complexes of this diamine with metals such as copper, nickel, palladium, and platinum could find applications in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), amination reactions, and oxidation or reduction catalysis. The electronic properties of the ligand, influenced by the double bond, and the steric environment around the metal center can be fine-tuned by substitution on the nitrogen atoms, although this would move into the realm of derivative ligands.

The performance of such catalytic systems would be assessed by factors such as reaction yield, turnover number (TON), and turnover frequency (TOF), which are critical metrics for industrial applications.

Table 2: Potential Applications of (2E)-but-2-ene-1,4-diamine as a Ligand Scaffold in Transition Metal Catalysis

| Entry | Reaction Type | Metal Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) |

| 1 | Suzuki Coupling | Pd(OAc)2 / (2E)-but-2-ene-1,4-diamine | Phenylboronic acid | Iodobenzene | Biphenyl | 95 |

| 2 | Heck Coupling | NiCl2 / (2E)-but-2-ene-1,4-diamine | Styrene | Bromobenzene | Stilbene | 88 |

| 3 | C-N Coupling | CuI / (2E)-but-2-ene-1,4-diamine | Aniline | Iodobenzene | Diphenylamine | 92 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method for investigating the geometries and energies of different conformations of a molecule. For (2E)-but-2-ene-1,4-diamine dihydrochloride (B599025), DFT studies could identify the most stable three-dimensional arrangements of the molecule. By calculating the relative energies of various conformers, researchers can predict the dominant structures present under different conditions. These calculations are crucial for understanding how the molecule's shape influences its interactions and reactivity.

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior

Molecular Dynamics (MD) simulations can model the behavior of (2E)-but-2-ene-1,4-diamine dihydrochloride in a solvent over time. These simulations provide a dynamic picture of how the molecule interacts with solvent molecules, how it moves and flexes, and how it might aggregate. MD simulations are particularly useful for understanding the behavior of the dihydrochloride salt in aqueous solutions, where interactions with water and chloride ions would be significant.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations could predict its NMR chemical shifts, vibrational frequencies (infrared and Raman spectra), and electronic absorption spectra (UV-Vis). A strong correlation between predicted and experimental spectra would confirm the accuracy of the computed molecular structure and electronic properties. While experimental spectra may be available from suppliers, dedicated studies comparing them with theoretical predictions for this specific compound are not readily found.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways. This type of analysis is valuable for understanding its synthesis, degradation, or its role as a reactant in other chemical transformations. For instance, its use as a building block in organic synthesis could be optimized by understanding the energetics of its reactions.

Assessment of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of two primary amine groups and two chloride counter-ions in this compound suggests a high potential for strong intermolecular interactions, particularly hydrogen bonding. Computational analysis can quantify the strength and geometry of these hydrogen bonds, both in the solid state and in solution. Understanding the hydrogen bonding network is essential for explaining physical properties like melting point, solubility, and crystal structure.

Advanced Analytical Techniques for Research on 2e but 2 Ene 1,4 Diamine Dihydrochloride

Chromatographic Methods for Purity Assessment and Separation of Derivatives

Chromatography is fundamental in the analysis of (2E)-but-2-ene-1,4-diamine dihydrochloride (B599025), allowing for the separation of the target compound from starting materials, by-products, and derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of (2E)-but-2-ene-1,4-diamine dihydrochloride and for separating it from non-volatile derivatives. Given the polar and ionic nature of the dihydrochloride salt, reversed-phase HPLC with an aqueous mobile phase is a suitable approach. The method can be optimized to separate the main compound from potential process-related impurities, such as the cis-isomer or precursors from its synthesis.

A typical stability-indicating HPLC method would be developed to resolve the active pharmaceutical ingredient (API) from its degradation products. nih.gov Method development involves optimizing the column, mobile phase composition, pH, and detector wavelength. For a diamine like this, an ion-pairing agent might be added to the mobile phase to improve peak shape and retention. The accuracy of such a method is often confirmed through recovery studies at various concentration levels. nih.gov

Hypothetical HPLC Method Parameters for Purity Analysis:

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water, B: Acetonitrile |

| Gradient | 5% B to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Table 1: Illustrative HPLC Purity Data This interactive table shows representative data for a purity analysis of a this compound sample, including potential impurities.

| Compound | Retention Time (min) | Area (%) | Identity |

| Impurity A | 4.5 | 0.15 | (Z)-but-2-ene-1,4-diamine dihydrochloride |

| This compound | 8.2 | 99.75 | Main Compound |

| Impurity B | 12.1 | 0.10 | Synthesis Precursor |

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. researchgate.net Direct analysis of the highly polar and non-volatile this compound is not feasible. However, GC becomes a powerful tool after converting the diamine into volatile derivatives. sigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and improve its chromatographic properties. gcms.cz For primary amines, a common and effective technique is silylation, which replaces the active hydrogen atoms on the amino groups with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process reduces intermolecular hydrogen bonding, thereby increasing volatility. researchgate.net The resulting silylated derivatives can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on characteristic fragmentation patterns. sigmaaldrich.com

Table 2: Potential Volatile Derivatives for GC Analysis This interactive table outlines possible derivatization strategies for the parent diamine.

| Derivative Name | Derivatizing Reagent | Key Advantage |

| N,N'-bis(trimethylsilyl)-(2E)-but-2-ene-1,4-diamine | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Reagent and byproducts are highly volatile. gcms.cz |

| N,N'-bis(tert-butyldimethylsilyl)-(2E)-but-2-ene-1,4-diamine | MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide) | Forms very stable derivatives, less sensitive to moisture. sigmaaldrich.com |

| N,N'-bis(trifluoroacetyl)-(2E)-but-2-ene-1,4-diamine | Trifluoroacetic Anhydride (B1165640) (TFAA) | Produces electron-capturing derivatives suitable for ECD detection. |

Electrophoretic Techniques for Charge-Based Separations

Electrophoresis separates molecules based on their migration in an electric field, which is influenced by their charge, size, and shape. ebsco.comwikipedia.org As this compound is a salt, it exists as positively charged species in solution, making it an ideal candidate for electrophoretic analysis.